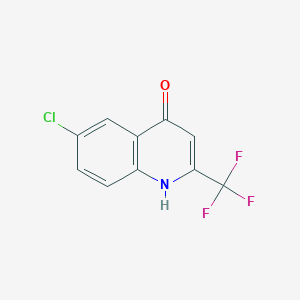

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEMMMJZAWYWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371474 | |

| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-21-3 | |

| Record name | 6-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Introduction: Strategic Importance in Synthesis

This compound is a halogenated and fluorinated quinoline derivative of significant interest in medicinal and agricultural chemistry. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, including antimalarials like chloroquine and anticancer drugs like camptothecin.[1][2] The strategic placement of substituents on this core dramatically modulates its physicochemical and biological properties. The presence of a trifluoromethyl (-CF3) group at the 2-position is particularly noteworthy; its strong electron-withdrawing nature and lipophilicity often enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[3] The chlorine atom at the 6-position and the hydroxyl group at the 4-position provide additional handles for synthetic modification, making this molecule a versatile intermediate for constructing diverse chemical libraries.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and reactivity, offering field-proven insights for researchers in drug discovery and chemical development.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research endeavor. These parameters govern its solubility, reactivity, and suitability for various analytical and synthetic protocols.

| Property | Value | Source |

| CAS Number | 18706-21-3 | [5][6] |

| Molecular Formula | C₁₀H₅ClF₃NO | [5] |

| Molecular Weight | 247.60 g/mol | [5] |

| Appearance | Typically an off-white to white powder or solid | [4] |

| Purity (Typical) | ≥97% | [7] |

Synthesis Pathway: A Mechanistic Approach

The construction of the this compound core is most effectively achieved through a cyclocondensation reaction, a cornerstone of heterocyclic chemistry. The Gould-Jacobs reaction provides a reliable and widely adopted route.

Expertise & Experience: The causality behind this synthetic choice lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds by first reacting a substituted aniline with a β-ketoester derivative to form an anilinoacrylate intermediate, which is then thermally cyclized to the quinolin-4-ol product.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. scbt.com [scbt.com]

- 6. 18706-21-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Introduction: A Versatile Heterocyclic Building Block

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a substituted heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its quinoline core, a fused benzene and pyridine ring system, is a common scaffold in a multitude of biologically active molecules. The strategic placement of three key functional groups—a chloro group at the 6-position, a hydroxyl group at the 4-position, and a trifluoromethyl group at the 2-position—imparts a unique combination of electronic and steric properties.

The trifluoromethyl (-CF₃) group is particularly noteworthy; as a potent electron-withdrawing group and a bioisostere for a methyl group, it often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The chloro and hydroxyl moieties provide additional handles for synthetic modification and influence the molecule's overall polarity and reactivity. Consequently, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anti-infective and anti-cancer research, as well as in the development of advanced agrochemicals like herbicides and fungicides.[1] This guide provides a detailed examination of its core physicochemical properties, analytical characterization methods, and synthetic considerations.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, formulation, and application in further chemical synthesis and biological screening.

| Property | Value | Source(s) |

| CAS Number | 18706-21-3 | [1] |

| Molecular Formula | C₁₀H₅ClF₃NO | [1] |

| Molecular Weight | 247.60 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 273 - 281 °C | [1] |

| Storage | Store at 0-8°C | [1] |

| Solubility | Low aqueous solubility; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. | [1][2] |

| Predicted pKa | ~6.2 - 6.8 | N/A |

Insight into pKa and Solubility: The 4-hydroxyl group is acidic, with its pKa significantly influenced by the electron-withdrawing effects of the trifluoromethyl group and the quinoline ring nitrogen. The predicted pKa is in a range similar to that of analogous compounds like 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.[3] This acidity means the compound's solubility is pH-dependent; it will exhibit higher solubility in basic aqueous solutions due to deprotonation and salt formation. Conversely, its low intrinsic aqueous solubility is attributed to the hydrophobic quinoline core and the lipophilic -CF₃ group.[2] For biological assays, stock solutions are typically prepared in dimethyl sulfoxide (DMSO).

Structural & Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is paramount. This section details the structural features and expected spectroscopic signatures of this compound.

Keto-Enol Tautomerism

Like many 4-hydroxyquinolines, this compound exists as a mixture of two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). The equilibrium generally favors the keto form, a critical consideration for interpreting spectroscopic data and understanding its reactivity.[4][5]

Figure 1: Keto-Enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm). The proton at C5 will likely appear as a doublet, coupled to the proton at C7. The proton at C7 will be a doublet of doublets, and the C8 proton a doublet. The proton at C3 will appear as a singlet, typically upfield from the others. A broad, exchangeable singlet corresponding to the N-H (keto form) or O-H (enol form) proton is expected, which would disappear upon D₂O exchange.[6][7]

-

¹³C NMR: The spectrum will display 10 distinct carbon signals. The carbon of the trifluoromethyl group (-CF₃) is a key diagnostic, expected to appear as a quartet (due to ¹JC-F coupling) around δ 120-125 ppm. The carbonyl carbon (C4) of the dominant keto tautomer will be significantly downfield (δ > 170 ppm).

-

¹⁹F NMR: This is the most direct technique for confirming the trifluoromethyl group. A single, sharp signal is expected in the range of δ -60 to -70 ppm (relative to CFCl₃), confirming the presence and chemical environment of the -CF₃ group.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a fingerprint of the functional groups present. Key expected vibrational bands include:

-

3200-2800 cm⁻¹: A broad absorption due to O-H (enol) and N-H (keto) stretching.

-

~1650 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the predominant keto tautomer.[9]

-

1600-1450 cm⁻¹: Multiple sharp bands from the C=C and C=N stretching vibrations of the aromatic quinoline ring.[10]

-

1350-1100 cm⁻¹: Very strong, characteristic absorptions from the symmetric and asymmetric C-F stretching modes of the trifluoromethyl group.[11]

-

~850-800 cm⁻¹: A band corresponding to the C-Cl stretch.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak (M⁺). A crucial diagnostic feature will be the isotopic pattern for the chlorine atom: an (M+2)⁺ peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. Common fragmentation pathways may include the loss of CO, Cl, and HF from the molecular ion.[12]

Synthesis and Reactivity

Proposed Synthetic Pathway: The Conrad-Limpach Reaction

A robust and widely used method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[4][13] This two-step process involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization. For the title compound, the logical starting materials are 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.[14][15]

Figure 2: Proposed synthesis via the Conrad-Limpach reaction.

The first step, forming the enamine intermediate, is typically performed at moderate temperatures. The critical second step is the thermal cyclization, which requires high temperatures (often ~250 °C) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A to drive the reaction to completion.[16]

Self-Validating Experimental Protocols

The following protocols describe standard, self-validating methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis via Conrad-Limpach Reaction

-

Objective: To synthesize the title compound from commercially available starting materials.

-

Causality: This protocol follows the well-established Conrad-Limpach reaction, where the initial condensation is followed by a high-energy thermal cyclization to form the stable quinolone ring system.[15]

-

Intermediate Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-chloroaniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.) in toluene. Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, collecting the evolved ethanol/water in the Dean-Stark trap. The reaction can be monitored by TLC for the disappearance of the aniline.

-

Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate.

-

Thermal Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether, ~10 mL per gram of intermediate).

-

Heat the mixture with vigorous stirring to 250-260 °C in a flask equipped with a condenser. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like hexanes to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid. The final product's identity and purity should be confirmed by melting point, NMR, and HPLC analysis.

-

Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the thermodynamic equilibrium solubility of the compound in an aqueous buffer.

-

Causality: The shake-flask method is the gold standard for solubility measurement, ensuring that equilibrium is reached between the solid-state compound and the solution, providing a true measure of thermodynamic solubility.[2]

Figure 3: Workflow for the shake-flask solubility determination.

-

Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is achieved.

-

After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid via centrifugation or filtration through a 0.22 µm filter.

-

Carefully dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a standard calibration curve.

Protocol 3: Purity Assessment by HPLC-UV

-

Objective: To determine the purity of a synthesized batch of the compound.

-

Causality: HPLC provides high-resolution separation of the main compound from any impurities or starting materials. UV detection is effective as the quinoline core is a strong chromophore.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 31009-34-4 [m.chemicalbook.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. synarchive.com [synarchive.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS No. 18706-21-3), a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. The unique trifluoromethyl group imparts enhanced reactivity, metabolic stability, and lipophilicity to the quinoline scaffold, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals. This document delves into its physicochemical properties, synthesis, mechanisms of action as a precursor to bioactive molecules, and detailed protocols for its characterization and application in research settings. The insights provided herein are intended to empower researchers and drug development professionals to effectively harness the potential of this versatile compound.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The introduction of a trifluoromethyl (-CF3) group, in particular, is a well-established strategy to enhance the drug-like properties of a molecule. The -CF3 group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and enhance membrane permeability.

This compound is a prime example of a strategically functionalized quinoline. The presence of the chloro and trifluoromethyl substituents, coupled with the reactive 4-hydroxy group, makes it a versatile intermediate for the synthesis of a new generation of bioactive compounds. This guide will explore the synthesis, characterization, and application of this important chemical entity.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 18706-21-3 | VSNCHEM |

| Molecular Formula | C₁₀H₅ClF₃NO | VSNCHEM |

| Molecular Weight | 247.60 g/mol | VSNCHEM |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Melting Point | 273-281 °C | Chem-Impex[1] |

| Solubility | Poor aqueous solubility; soluble in various organic solvents | Chem-Impex[1], BenchChem |

| pKa | Not experimentally determined; quinolines are weakly basic | BenchChem |

Synthesis of this compound

The most prevalent and scalable method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis. This two-step process involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.

Reaction Scheme

Caption: General workflow for the Conrad-Limpach synthesis.

Step-by-Step Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on the well-established Conrad-Limpach synthesis of analogous 4-hydroxyquinolines. Researchers should optimize conditions for their specific laboratory setup.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-chloroaniline (1.0 eq) in toluene.

-

Addition of Reagents: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (a few drops).

-

Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude intermediate from Step 1.

-

Solvent Addition: Add a high-boiling, inert solvent (e.g., Dowtherm A) in a ratio of approximately 10-20 mL of solvent per gram of intermediate.

-

Reaction: Heat the mixture with vigorous stirring to approximately 250 °C. Maintain this temperature for 30-60 minutes.

-

Monitoring: Monitor the cyclization progress by TLC.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of a cold, non-polar solvent (e.g., hexanes) to remove the residual high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mechanisms of Action in Drug Discovery

This compound serves as a critical starting material for the synthesis of various bioactive molecules, particularly in the fields of oncology and infectious diseases. The biological activity of its derivatives is often attributed to the unique electronic properties of the trifluoromethylquinoline scaffold.

Anticancer Activity: Tubulin Polymerization Inhibition and G2/M Cell Cycle Arrest

Derivatives of trifluoromethylquinolines have demonstrated potent anticancer activity by targeting the microtubule network, a key component of the cellular cytoskeleton essential for cell division.

-

Tubulin Polymerization Inhibition: These compounds can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell in mitosis and ultimately triggering programmed cell death (apoptosis) through a process known as mitotic catastrophe.

Caption: Signaling pathway of tubulin polymerization inhibition.

-

G2/M Cell Cycle Arrest: The disruption of microtubule function activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle at the G2/M transition. This arrest is often mediated by complex signaling pathways involving key regulatory proteins. For instance, some indoloquinoline derivatives, which can be synthesized from quinoline precursors, have been shown to induce G2/M arrest through the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of the cell cycle inhibitor p21. This prevents the activation of the Cyclin B/CDK1 complex, which is essential for entry into mitosis.

Caption: JNK-mediated G2/M cell cycle arrest pathway.

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine. While the precise mechanism of many newer quinoline derivatives is still under investigation, they are generally thought to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its accumulation in the parasite's acidic food vacuole and improving its efficacy against drug-resistant strains of Plasmodium falciparum.

Analytical and Characterization Protocols

Accurate characterization and quantification are crucial for the use of this compound in any research or development setting.

Spectroscopic Characterization (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The proton on the carbon adjacent to the nitrogen will likely be the most deshielded. The hydroxyl proton may appear as a broad singlet and its chemical shift can be concentration and solvent-dependent. A D₂O exchange experiment can confirm its assignment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the quinoline ring will appear in the aromatic region (δ 110-160 ppm), with those closer to the electron-withdrawing groups (Cl, CF₃, N) being more downfield.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks are expected for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (~1500-1650 cm⁻¹), and strong C-F stretching vibrations of the trifluoromethyl group (~1100-1300 cm⁻¹).

Chromatographic Quantification (Representative HPLC-UV Method)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for the quantification of quinoline derivatives.

Caption: General workflow for HPLC-based quantification.

Representative HPLC-UV Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for hydrophobic aromatic compounds. |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile provides the necessary organic strength for elution. TFA is used as an ion-pairing agent to improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical C18 columns. |

| Detection | UV at ~254 nm or ~310 nm | Quinoline systems typically have strong UV absorbance at these wavelengths. |

| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Method Validation: A full method validation according to ICH guidelines should be performed, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Applications in Research and Development

The versatile chemical nature of this compound makes it a valuable tool in several areas of scientific research.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1]

-

Agrochemicals: Its derivatives are used in the formulation of potent and selective herbicides and fungicides.[1]

-

Fluorescent Probes: The quinoline scaffold can be modified to create fluorescent probes for biological imaging and tracking of cellular processes.[1]

-

Material Science: Incorporation of this compound into polymers and coatings can enhance their thermal stability and chemical resistance.[1]

Conclusion

This compound is a compound of significant interest due to its strategic placement of functional groups that are highly desirable in the development of new chemical entities. Its synthesis via the robust Conrad-Limpach reaction and its utility as a precursor to a wide range of bioactive molecules underscore its importance in both academic and industrial research. The insights and protocols provided in this guide are intended to facilitate the exploration of this compound's full potential in advancing drug discovery and materials science.

References

Sources

structure elucidation of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of novel therapeutic agents and advanced agrochemicals.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chloro substituent, and a hydroxyl group, imparts distinct physicochemical properties that are leveraged in drug discovery for creating potent antimicrobial and anticancer agents.[1] Given its significance, the unambiguous confirmation of its molecular structure is a critical prerequisite for its application in research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles and field-proven methodologies. We will explore the synergistic use of mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable structural proof, offering insights into the causality behind each experimental choice.

The Strategic Importance of Structural Verification

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Modifications to this core, such as the introduction of a trifluoromethyl group for enhanced metabolic stability and receptor binding, or a chlorine atom to modulate electronic properties, are common strategies in drug design.[1] The presence of the 4-hydroxy group introduces the possibility of keto-enol tautomerism, where the compound can exist in equilibrium with its 4-quinolone form, a phenomenon that can significantly impact its biological activity and chemical reactivity.[3]

Therefore, a rigorous and orthogonal analytical strategy is not merely an academic exercise but a foundational requirement to ensure that subsequent biological and chemical studies are based on a molecule of known and verified structure. This guide outlines such a strategy, beginning with a plausible synthetic origin and culminating in the integration of high-resolution spectroscopic data.

Synthetic Pathway: Establishing Provenance

To elucidate a structure, one must first obtain the compound. A common and efficient method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. This pathway involves the condensation of a substituted aniline with a suitable β-ketoester, followed by thermal cyclization. For the target molecule, this involves reacting 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate.

The proposed synthesis provides a logical framework for the expected molecular formula, C₁₀H₅ClF₃NO (Molar Mass: 247.60 g/mol ), which serves as the primary hypothesis to be tested by the subsequent analytical techniques.[4]

Caption: Proposed Gould-Jacobs synthesis workflow for the target compound.

A Multi-Pronged Analytical Strategy

No single analytical technique can provide absolute structural proof. A robust elucidation strategy relies on the convergence of data from multiple, independent methods. This approach ensures that each aspect of the molecule—from its elemental composition to the precise connectivity of its atoms—is thoroughly interrogated.

Caption: Integrated workflow for the structural elucidation of the target compound.

Mass Spectrometry: The Elemental Blueprint

Expertise & Experience: The first step in any structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound's formula from other potential isobaric impurities. Electrospray Ionization (ESI) is the preferred method for this type of polar, heterocyclic molecule, typically generating a strong protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-Time-of-Flight (TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Presentation: Expected HRMS Data

| Ion Species | Chemical Formula | Calculated Exact Mass | Observed Mass (Example) |

| [M+H]⁺ | C₁₀H₆ClF₃NO⁺ | 248.0139 | 248.0135 (within 5 ppm) |

Trustworthiness: The observation of an ion at m/z ~248 with a mass accuracy of <5 ppm, along with the characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M), provides high confidence in the assigned elemental formula.[5] Further fragmentation (MS/MS) can reveal the loss of CO (28 Da) from the quinolone tautomer or other signature fragments of the quinoline core, further validating the structure.[5]

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For this compound, we expect to see characteristic absorptions for the hydroxyl group, the aromatic system, and the carbon-halogen bonds. The potential keto-enol tautomerism means we should also look for a carbonyl (C=O) stretch, which is often observed alongside the O-H stretch.

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the dry compound with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Data Presentation: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale & Comments |

| 3400-2500 (broad) | O-H stretch | Hydroxyl group | A very broad absorption is characteristic of a hydrogen-bonded hydroxyl group, as expected in the solid state. |

| ~1650 | C=O stretch | 4-Quinolone tautomer | The presence of this band would confirm the existence of the keto tautomer in the solid state.[3] |

| 1620-1500 | C=C, C=N stretch | Aromatic quinoline ring | Multiple sharp bands are expected for the aromatic system. |

| 1350-1150 | C-F stretch | Trifluoromethyl (CF₃) | Strong, characteristic absorptions are expected for the C-F bonds. |

| 850-750 | C-H out-of-plane bend | Substituted benzene ring | The pattern can give clues about the substitution on the aromatic ring. |

| 750-600 | C-Cl stretch | Chloro substituent | A moderate to strong band confirming the presence of the chlorine atom.[6] |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, can provide an unambiguous structural assignment.

Trustworthiness: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the presence of the acidic hydroxyl proton and the likely low solubility of the planar heterocyclic system in less polar solvents like chloroform-d.[7] DMSO-d₆ will allow for the observation of the exchangeable OH proton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration.

-

D₂O Exchange: After the initial ¹H NMR, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the OH proton signal, which will disappear or diminish.[7]

-

¹³C NMR Acquisition: Acquire using proton decoupling to obtain sharp singlets for each unique carbon.

-

¹⁹F NMR Acquisition: Acquire a standard proton-decoupled ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm assignments.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-OH | 11.0 - 12.0 | broad singlet | - | Exchangeable, acidic proton. Disappears on D₂O exchange. |

| H-8 | 8.0 - 8.2 | doublet | J = 8.8 | Ortho-coupled to H-7. |

| H-5 | 7.8 - 8.0 | doublet | J = 2.2 | Meta-coupled to H-7. |

| H-7 | 7.6 - 7.8 | doublet of doublets | J = 8.8, 2.2 | Ortho-coupled to H-8, meta-coupled to H-5. |

| H-3 | 6.5 - 6.7 | singlet | - | Isolated proton on the pyridine ring. |

¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupling) | Rationale |

| C-4 | ~178 | singlet | Carbon bearing the hydroxyl group (or carbonyl in tautomer). |

| C-2 | ~145 | quartet (²JCF ≈ 35 Hz) | Carbon attached to the electron-withdrawing CF₃ group shows coupling to fluorine.[7] |

| C-8a | ~140 | singlet | Quaternary bridgehead carbon. |

| C-6 | ~135 | singlet | Carbon bearing the chlorine atom. |

| C-7 | ~128 | singlet | Aromatic CH. |

| C-5 | ~125 | singlet | Aromatic CH. |

| C-4a | ~122 | singlet | Quaternary bridgehead carbon. |

| C-CF₃ | ~120 | quartet (¹JCF ≈ 275 Hz) | Trifluoromethyl carbon with large one-bond coupling to fluorine.[7] |

| C-8 | ~118 | singlet | Aromatic CH. |

| C-3 | ~110 | singlet | Aromatic CH. |

¹⁹F NMR Data: A single sharp resonance is expected around -65 to -75 ppm (relative to CFCl₃), confirming the presence of a single chemical environment for the three fluorine atoms of the CF₃ group.

Authoritative Grounding: The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally related quinoline derivatives.[6][7] The electron-withdrawing nature of the CF₃ and Cl groups and the electron-donating effect of the OH group all influence the precise chemical shifts. 2D NMR experiments (COSY and HSQC) would serve as a self-validating system by directly showing the coupling between H-5, H-7, and H-8 and linking them to their respective carbon atoms, leaving no room for ambiguity.

Conclusion: A Unified Structural Proof

The structure of this compound is confidently assigned by integrating the data from multiple orthogonal analytical techniques.

-

HRMS confirms the elemental formula C₁₀H₅ClF₃NO.

-

FT-IR identifies the key functional groups: an O-H group, an aromatic system, and C-F and C-Cl bonds, while also suggesting the presence of the 4-quinolone tautomer.

-

NMR spectroscopy provides the definitive connectivity map. ¹H NMR resolves the substitution pattern on the benzene ring, ¹³C NMR confirms the carbon skeleton and the presence of the CF₃ group through its characteristic quartet splitting, and ¹⁹F NMR provides a direct signature for the trifluoromethyl moiety.

This comprehensive approach, which moves from broad compositional data to detailed atomic connectivity, provides an unassailable confirmation of the molecular structure, enabling researchers, scientists, and drug development professionals to proceed with confidence in their application of this important chemical entity.

References

-

Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o378. Available at: [Link]

-

DergiPark Academic. (2021). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

Ranjbar-Karimi, R., et al. (2016). Reaction of hydroxyl-quinoline with pentafluoropyridin. SpringerPlus, 5, 1876. Available at: [Link]

-

Beltrán, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7151-7161. Available at: [Link]

-

DergiPark Academic. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4966. Available at: [Link]

-

Jayabharathi, J., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. scbt.com [scbt.com]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigmatic Core: A Technical Guide to the Mechanism of Action of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline stands as a molecule of significant interest within synthetic and medicinal chemistry. While its primary role has been established as a versatile intermediate in the creation of a diverse array of bioactive molecules, a comprehensive understanding of its intrinsic mechanism of action remains an area of active investigation.[1] This technical guide synthesizes the current, albeit limited, direct knowledge of this compound with the extensively documented activities of the broader quinoline class. By examining the well-established mechanisms of structurally related quinoline derivatives, we can infer and propose the most probable biological targets and signaling pathways for this compound, thereby providing a foundational framework for future research and drug development endeavors.

Introduction: The Quinoline Scaffold and the Significance of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities.[2][3] These include antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2][3][4] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its physicochemical properties and biological activity.[4]

This compound (CAS 18706-21-3) is a specific derivative that has garnered attention as a key building block in the synthesis of novel therapeutic agents.[1][5] Its structure is characterized by three key features that are known to influence biological activity:

-

The Quinoline Core: Provides the fundamental heterocyclic framework for interaction with various biological targets.

-

The 6-Chloro Group: The presence of a halogen at this position can significantly enhance the potency of quinoline-based drugs.[2]

-

The 2-(Trifluoromethyl) Group: This group is known to increase lipophilicity and metabolic stability, and can enhance the binding affinity of the molecule to its target.[1]

-

The 4-Hydroxy Group: This group can participate in hydrogen bonding and may be crucial for interaction with certain enzymatic active sites.

While primarily utilized as a synthetic intermediate, the inherent structural motifs of this compound suggest a high probability of intrinsic biological activity.[1] This guide will now delve into the probable mechanisms of action, extrapolated from the extensive research on analogous quinoline compounds.

Inferred Mechanisms of Action: A Multi-Target Hypothesis

Based on the established pharmacology of the quinoline class, this compound likely exhibits a multi-target mechanism of action. The following sections outline the most probable biological activities and the underlying molecular pathways.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Quinoline derivatives are well-documented as potent anticancer agents, and it is highly probable that this compound shares some of these properties.[2] The proposed mechanisms include:

-

Inhibition of Kinase Signaling: Many quinoline-based compounds function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Key targets in this class include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[6]

-

PI3K/mTOR (Phosphoinositide 3-kinase/mammalian Target of Rapamycin): This pathway is a central regulator of cell growth, proliferation, and survival.[6]

-

IGF-1R (Insulin-like Growth Factor 1 Receptor): Overexpression of IGF-1R is common in many cancers and is associated with tumor growth and metastasis.[2]

-

-

DNA Intercalation and Topoisomerase Inhibition: Some quinolines can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription. Additionally, they can inhibit topoisomerases, enzymes that are essential for resolving the topological challenges of DNA during these processes.[7]

-

Induction of Oxidative Stress: The quinoline ring can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress and trigger apoptotic cell death in cancer cells.[8]

Proposed Signaling Pathway for Anticancer Activity

Caption: Inferred anticancer mechanisms of this compound.

Antimicrobial Activity: Disrupting Essential Bacterial Processes

The quinoline scaffold is the foundation for a major class of antibiotics, the fluoroquinolones.[9] While this compound is not a fluoroquinolone, its core structure suggests potential antimicrobial activity through related mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, recombination, and repair. Their inhibition leads to a rapid bactericidal effect.[7][10]

-

Inhibition of Lanosterol 14α-demethylase (Fungal): In fungi, this enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition disrupts membrane integrity and leads to fungal cell death.[7]

Experimental Workflow for Antimicrobial Target Identification

Caption: A generalized workflow for identifying the antimicrobial targets of a quinoline compound.

Antimalarial and Antiparasitic Activity: Exploiting Heme Metabolism

The quinoline ring is famously associated with antimalarial drugs like chloroquine and mefloquine.[11][12] The probable mechanism of action against parasites like Plasmodium falciparum involves:

-

Inhibition of Heme Polymerization: During their lifecycle in red blood cells, malaria parasites digest hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin (β-hematin). Quinoline derivatives are thought to accumulate in the parasite's digestive vacuole and interfere with this polymerization process.[11]

-

Generation of Oxidative Stress: The accumulation of free heme, which is a pro-oxidant, and the potential redox activity of the quinoline itself, can lead to overwhelming oxidative stress and parasite death.[8]

Experimental Protocols for Mechanism of Action Elucidation

To validate the inferred mechanisms of action for this compound, a series of well-established experimental protocols should be employed.

In Vitro Kinase Inhibition Assays

Objective: To determine if the compound inhibits the activity of key kinases implicated in cancer.

Protocol:

-

Reagents: Recombinant human kinases (e.g., VEGFR-2, PI3K, mTOR), appropriate substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, add the kinase, the compound at various concentrations, and the appropriate substrate. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the kinase activity using the detection reagent and a luminometer.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Bacterial DNA Gyrase Supercoiling Assay

Objective: To assess the inhibitory effect of the compound on bacterial DNA gyrase.

Protocol:

-

Reagents: Supercoiled plasmid DNA, E. coli DNA gyrase, ATP, and reaction buffer.

-

Procedure: a. Incubate the supercoiled plasmid DNA with DNA gyrase in the presence of varying concentrations of the compound. b. Initiate the reaction by adding ATP. c. Incubate at 37°C for 1 hour. d. Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

-

Data Analysis: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.

Hematin Polymerization Inhibition Assay

Objective: To determine if the compound can inhibit the formation of β-hematin.

Protocol:

-

Reagents: Hemin chloride, acetate buffer, and the test compound.

-

Procedure: a. Dissolve hemin chloride in a suitable solvent. b. Add the hemin solution to an acetate buffer at a pH that promotes polymerization. c. Add varying concentrations of this compound. d. Incubate at 60°C for 24 hours. e. Centrifuge to pellet the β-hematin. f. Quantify the remaining soluble hemin in the supernatant spectrophotometrically.

-

Data Analysis: A higher concentration of soluble hemin in the presence of the compound indicates inhibition of polymerization.

Summary and Future Directions

While this compound is primarily recognized as a valuable synthetic intermediate, its structural features strongly suggest a rich, yet unexplored, pharmacological profile.[1] The probable mechanisms of action, inferred from the extensive literature on quinoline derivatives, point towards its potential as an anticancer, antimicrobial, and antiparasitic agent.[2][7][11]

Future research should focus on validating these hypothesized mechanisms through rigorous experimental testing. The protocols outlined in this guide provide a starting point for such investigations. A thorough understanding of the mechanism of action of this compound will not only unveil the full potential of this specific molecule but also contribute to the broader knowledge of quinoline-based drug design and development.

References

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed. (URL: [Link])

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (URL: [Link])

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC - PubMed Central. (URL: [Link])

-

Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC. (URL: [Link])

-

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC - NIH. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - MDPI. (URL: [Link])

-

Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC - NIH. (URL: [Link])

-

A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]

The Strategic Core: A Technical Guide to the Biological Potential of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Rather than focusing on a single defined biological activity, this guide illuminates the compound's primary role as a high-potential, versatile scaffold for the synthesis of novel therapeutic agents. We will explore the physicochemical properties that make this quinoline derivative a valuable starting material, its known applications in the development of anticancer and antimicrobial agents, and provide detailed experimental protocols for its derivatization. This document serves as a comprehensive resource for researchers looking to leverage the strategic advantages of the 6-chloro-2-(trifluoromethyl)quinoline core in their drug development programs.

Introduction: The Quinoline Scaffold as a "Privileged" Structure

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and ability to intercalate with DNA, coupled with its capacity to form hydrogen bonds and engage in pi-pi stacking, have made it a "privileged scaffold" in drug design. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2]

The subject of this guide, this compound, embodies several key structural features that enhance its potential as a drug precursor:

-

The Quinoline Core: Provides the fundamental bicyclic aromatic system known for broad bioactivity.

-

6-Chloro Substitution: The presence of a halogen at this position can significantly modulate the electronic properties of the ring system and often enhances antimicrobial and antileishmanial activity.[3]

-

4-Hydroxy Group: This functional group is crucial for two reasons. Firstly, it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Secondly, it exists in a tautomeric equilibrium with its keto form, 6-chloro-2-(trifluoromethyl)quinolin-4(1H)-one, which influences its reactivity and potential biological interactions.[4][5]

-

2-Trifluoromethyl Group: The -CF3 group is a powerful modulator of physicochemical properties. It is highly lipophilic, which can enhance cell membrane permeability, and is a strong electron-withdrawing group, which can increase the metabolic stability of the molecule and alter its binding affinities.[6]

Due to these features, this compound is not merely a compound with intrinsic biological activity, but a strategic starting point for the synthesis of a diverse array of potent therapeutic candidates.[6]

Physicochemical Properties and Tautomerism

Understanding the chemical nature of this compound is fundamental to its application.

| Property | Value | Reference |

| CAS Number | 18706-21-3 | [6][7] |

| Molecular Formula | C₁₀H₅ClF₃NO | [6][7] |

| Molecular Weight | 247.60 g/mol | [6][7] |

| Appearance | White to off-white powder | [6] |

| Melting Point | 273-281 °C | [6] |

A critical aspect of 4-hydroxyquinolines is their existence as tautomers. The compound can exist in both the enol (hydroxy) and keto (quinolone) forms. This equilibrium is influenced by the solvent and solid-state packing. This tautomerism is not just a chemical curiosity; it has profound implications for its reactivity in synthetic protocols and its potential interactions with biological macromolecules, as the hydrogen bonding patterns and electronic distribution of the two forms differ significantly.[4]

Caption: Tautomeric equilibrium of this compound.

Application in the Synthesis of Bioactive Agents

The primary value of this compound lies in its role as a versatile synthetic intermediate.[6] The 4-hydroxy group can be readily converted into a leaving group (e.g., a chloro group), enabling nucleophilic substitution to introduce a wide variety of side chains and build molecular complexity.

Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives have been shown to inhibit various kinases and other proteins involved in cancer signaling pathways.[8] While direct cytotoxicity data for this compound is not extensively reported, numerous studies have utilized it to synthesize potent anticancer agents. For instance, quinoline-based dihydrazone derivatives have been synthesized and shown to exhibit significant antiproliferative activity against various cancer cell lines, with some compounds inducing apoptosis and showing stronger activity than the clinical agent 5-FU.[8]

Workflow for Derivatization:

Caption: General synthetic workflow for anticancer agent development.

Antimicrobial Agent Development

Quinoline derivatives, such as the fluoroquinolone antibiotics, are mainstays in the treatment of bacterial infections.[9] The 6-chloro- and 2-trifluoromethyl- moieties are known to contribute to antimicrobial potency.[2][9] this compound serves as an excellent starting point for creating novel antimicrobial compounds. For example, its close analog, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is a precursor for synthesizing thioquinolines with potent and selective antitubercular activity and for antiplasmodial agents to treat malaria.[4]

Table of Representative Bioactive Quinoline Derivatives:

| Derivative Class | Starting Material | Target Indication | Reported Activity | Reference(s) |

| Quinoline-based Dihydrazones | Quinolines | Anticancer | IC₅₀ values of 7.0-34.3 µM against various cancer cell lines. | [8] |

| Thioquinolines | 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | Antitubercular | Potent and selective activity. | [4] |

| 4-Aminoquinolines | 4-Chloroquinolines | Antibacterial / Antimalarial | Active against drug-resistant strains. | [1][10] |

| 2-Sulfoether-4-quinolones | 4-Quinolones | Antibacterial | MIC values as low as 0.8 µM against S. aureus. | [2] |

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

This protocol provides a representative, two-step procedure for converting this compound into a 4-aminoquinoline derivative, a class of compounds with known biological activity. This process is foundational for creating libraries of compounds for screening.

Step 1: Chlorination of the 4-Hydroxy Group

Causality: The hydroxyl group at the C4 position is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method to achieve this, transforming the 4-hydroxyquinoline into a 4-chloroquinoline.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) as the reagent and solvent.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

-

The crude 4,6-dichloro-2-(trifluoromethyl)quinoline product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification or can be purified by recrystallization from ethanol or column chromatography.

Step 2: Nucleophilic Substitution with an Amine

Causality: The 4-chloroquinoline intermediate is now activated for SₙAr (nucleophilic aromatic substitution). The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a primary or secondary amine to form the desired 4-aminoquinoline derivative.

Protocol:

-

In a sealed reaction vessel, dissolve the 4,6-dichloro-2-(trifluoromethyl)quinoline (1.0 eq) from Step 1 in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).

-

Add the desired amine (e.g., a diamine or a substituted aniline) (1.1-2.0 eq). The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl byproduct.

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the final 4-aminoquinoline product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is a compound of significant strategic importance in modern drug discovery. While its intrinsic biological activity is not extensively documented, its value as a versatile synthetic precursor is clear. The combination of the privileged quinoline scaffold with chloro and trifluoromethyl substituents provides a robust platform for generating novel molecules with potent and diverse biological activities. Future research will likely continue to leverage this scaffold to develop next-generation therapeutics, particularly in the ongoing battle against drug-resistant cancers and microbial infections. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this powerful chemical tool in their discovery programs.

References

-

Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC. [Link]

-

Zhang, L., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

-

Yadav, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

-

Wang, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]

-

Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Validation of Therapeutic Targets for 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Abstract: 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in pharmaceutical and agrochemical development.[1] While the quinoline scaffold is a privileged structure in medicinal chemistry, associated with a wide range of biological activities including anticancer, antimalarial, and antimicrobial effects, the specific therapeutic targets of this particular compound remain largely uncharacterized.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically identify, validate, and characterize the potential therapeutic targets of this molecule. It eschews a rigid template in favor of a logical, multi-pronged strategy, integrating computational prediction with robust experimental validation to ensure scientific integrity and accelerate discovery.

Part 1: Compound Profile and Strategic Framework

Chemical and Pharmacological Context

This compound (CAS: 18706-21-3, Molecular Formula: C₁₀H₅ClF₃NO) is a small molecule featuring a quinoline core.[4] The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro- and hydroxy-substituents provide avenues for diverse chemical interactions and further synthesis.[1]

The broader family of quinoline derivatives has yielded numerous FDA-approved drugs.[5] Their mechanisms of action are diverse, ranging from kinase inhibition and the disruption of tubulin polymerization to activity as anti-malarial agents.[2][6] Given this chemical heritage, a systematic investigation into the targets of this compound is a scientifically sound endeavor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18706-21-3 | [1][4] |

| Molecular Formula | C₁₀H₅ClF₃NO | [1][4] |

| Molecular Weight | 247.60 g/mol | [4] |

| Appearance | Solid | [4] |

The Rationale for a Multi-Pronged Approach

For a compound with limited published biological data, relying on a single discovery method is inefficient and carries a high risk of failure. A more robust strategy involves generating hypotheses through computational methods and then experimentally testing these predictions using orthogonal, evidence-based assays. This approach, detailed below, creates a self-validating workflow that builds confidence at each stage of the target discovery cascade.

Part 2: Target Hypothesis Generation and Initial Screening

This phase focuses on narrowing the vast landscape of potential protein targets to a manageable set of high-probability candidates.

In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable starting points. The structural similarity of our lead compound to known bioactive molecules is the foundation of this approach.

Workflow 1: Computational Target Prediction

-

Similarity Ensemble Analysis (SEA): Compare the 2D structure of the compound against databases of ligands with known targets (e.g., ChEMBL, PubChem). This can reveal unexpected relationships between chemical structures and protein targets.

-

Pharmacophore Modeling: Based on the compound's key chemical features (hydrogen bond donors/acceptors, aromatic rings), screen it against a library of pharmacophore models derived from known drug-target complexes.

-

Molecular Docking: Perform docking studies against the binding sites of high-interest protein families frequently targeted by quinoline derivatives, such as protein kinases (e.g., EGFR, VEGFR), histone deacetylases (HDACs), and topoisomerases.[2][5][7]

Caption: In silico workflow for generating target hypotheses.

Phenotypic Screening: From "What?" to "Where?"

The first experimental step is to determine the compound's effect on whole cells. A robust phenotypic assay provides the crucial justification for deeper mechanistic studies. Given the known anticancer potential of quinolines, a cytotoxicity screen is a logical starting point.[2][8]

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

-

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Table 2: Hypothetical Cytotoxicity Screening Results

| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| MCF-7 (Breast) | 5.2 | 0.8 |

| A549 (Lung) | 12.8 | 1.5 |

| HCT116 (Colon) | 8.1 | 1.1 |

Part 3: Experimental Target Identification and Validation

With evidence of biological activity, the next stage is to pinpoint the specific molecular target(s). This requires a combination of broad, unbiased screening and focused, hypothesis-driven validation.

Unbiased Target Discovery: Kinase Profiling

The quinoline scaffold is a well-established core for kinase inhibitors.[5] Therefore, a broad kinase screen is a high-yield strategy. This involves testing the compound's ability to inhibit the activity of a large panel of recombinant kinases.

Workflow 2: Kinase Profiling

-

Compound Submission: Provide the compound to a specialized service provider (e.g., Eurofins DiscoverX, Promega).

-

Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases. The percentage of inhibition for each kinase is reported.

-

Hit Identification: "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).

-

Dose-Response Analysis: For the primary hits, a follow-up dose-response assay is performed to determine the IC₅₀ or Kᵢ value, providing a quantitative measure of potency.

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Protocol 3: Western Blot for Pathway Analysis

-

Treatment and Lysis: Treat cells with increasing concentrations of the compound for a defined period (e.g., 24 hours). Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against the target (e.g., total PI3Kα), its phosphorylated substrate (e.g., phospho-Akt Ser473), total substrate (e.g., total Akt), and a loading control (e.g., GAPDH).

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the ratio of phospho-Akt to total Akt would confirm that the compound inhibits the target kinase activity in cells, linking target engagement to a functional cellular outcome.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based strategy for the deconvolution of therapeutic targets for this compound. By integrating predictive computational analysis with robust experimental validation—from broad phenotypic screening to specific cellular target engagement and pathway analysis—researchers can confidently identify and characterize the mechanism of action for this promising compound. Successful completion of this workflow will provide a strong foundation for subsequent lead optimization, preclinical studies, and the ultimate development of a novel therapeutic agent.

References

-

Title: Molecular target interactions of quinoline derivatives as anticancer agents: A review. Source: Naunyn-Schmiedeberg's Archives of Pharmacology, 2025. 2

-

Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Source: RSC Advances, 2022. 3

-

Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: ChemMedChem, 2025. 5

-

Title: The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Source: NINGBO INNO PHARMCHEM CO.,LTD. 9

-

Title: this compound. Source: Chem-Impex. 1

-

Title: Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. Source: Benchchem. 10

-

Title: 6-chloro-2-(trifluoromethyl)quinoline. Source: Sigma-Aldrich. 11

-

Title: 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Source: National Institutes of Health (NIH). 12

-

Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Source: Molecules, 2023. 8

-

Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: PubMed Central. 6

-

Title: this compound | CAS 18706-21-3. Source: Santa Cruz Biotechnology. 4

-

Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: Molecules, 2021. 7

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. scbt.com [scbt.com]